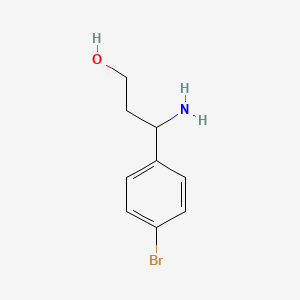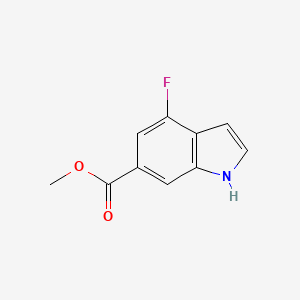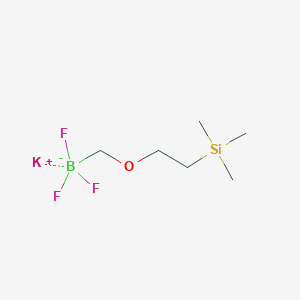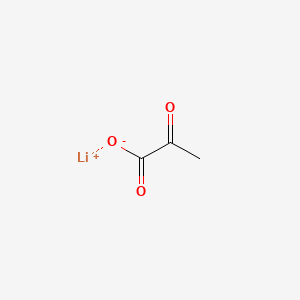
Lithium pyruvate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lithium pyruvate is a chemical compound formed by the combination of lithium and pyruvic acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis. This compound is known for its potential therapeutic effects and its role in various biochemical processes. It is often studied for its antioxidant properties and its ability to protect cells from oxidative damage.
科学的研究の応用
Lithium pyruvate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: this compound is studied for its role in cellular metabolism and its potential to protect cells from oxidative stress.
Medicine: It has been investigated for its neuroprotective effects and its potential use in treating neurodegenerative diseases.
Industry: this compound is used in the production of various pharmaceuticals and as an additive in some industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Lithium pyruvate can be synthesized by reacting pyruvic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where pyruvic acid is neutralized by lithium hydroxide, resulting in the formation of this compound and water:
CH3COCOOH+LiOH→CH3COCOOLi+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the compound’s purity. Techniques such as crystallization and filtration are commonly used to isolate and purify this compound from the reaction mixture.
化学反応の分析
Types of Reactions: Lithium pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium acetate and carbon dioxide.
Reduction: It can be reduced to form lithium lactate.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace lithium in the compound.
Major Products:
Oxidation: Lithium acetate and carbon dioxide.
Reduction: Lithium lactate.
Substitution: Corresponding metal pyruvates.
作用機序
The mechanism of action of lithium pyruvate involves several molecular targets and pathways:
Antioxidant Properties: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Neuroprotection: It is believed to protect neurons by inhibiting apoptosis (programmed cell death) and promoting cell survival pathways.
Metabolic Regulation: this compound influences metabolic pathways by modulating the activity of enzymes involved in glycolysis and the citric acid cycle.
類似化合物との比較
Sodium Pyruvate: Similar to lithium pyruvate but with sodium instead of lithium. It also has antioxidant properties and is used in cell culture media.
Potassium Pyruvate: Contains potassium instead of lithium and is used in similar applications as this compound.
Uniqueness: this compound is unique due to the specific effects of lithium ions on cellular processes. Lithium has distinct biological activities, including mood stabilization and neuroprotection, which are not observed with sodium or potassium pyruvate. This makes this compound particularly interesting for medical and biochemical research.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lithium pyruvate can be achieved through the reaction of pyruvic acid with lithium hydroxide.", "Starting Materials": [ "Pyruvic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve pyruvic acid in water to form a clear solution.", "Add lithium hydroxide to the pyruvic acid solution while stirring.", "Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven at 60°C for 24 hours.", "The resulting product is Lithium pyruvate." ] } | |
CAS番号 |
2922-61-4 |
分子式 |
C3H4LiO3 |
分子量 |
95.0 g/mol |
IUPAC名 |
lithium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChIキー |
MVXFVWAONSSTPH-UHFFFAOYSA-N |
SMILES |
[Li+].CC(=O)C(=O)[O-] |
正規SMILES |
[Li].CC(=O)C(=O)O |
| 2922-61-4 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


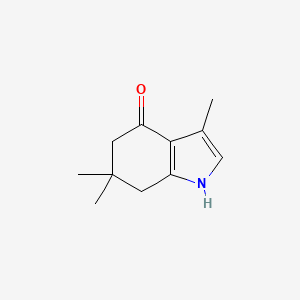
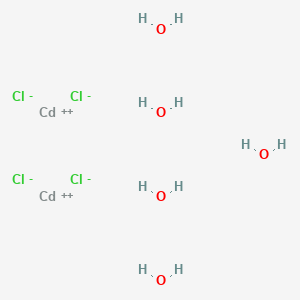
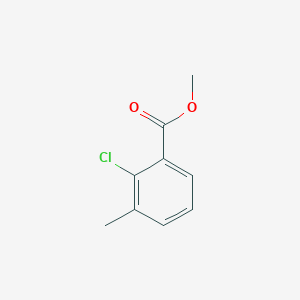
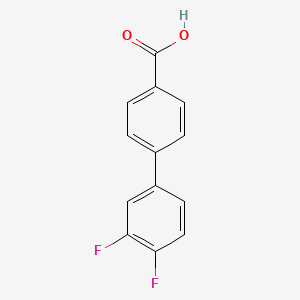
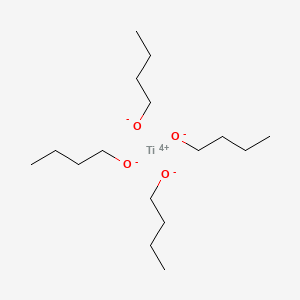
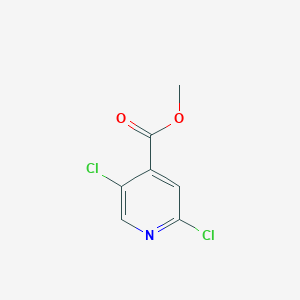
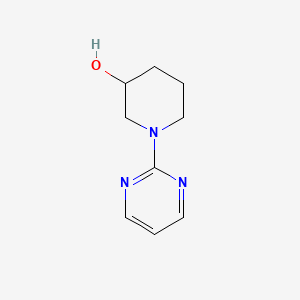
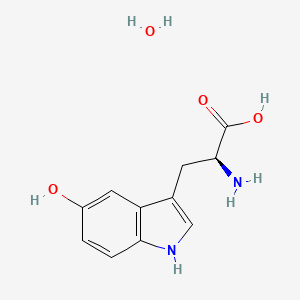
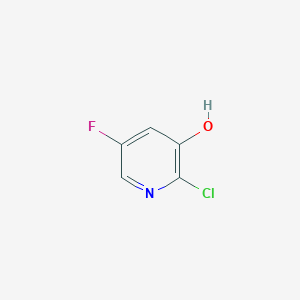
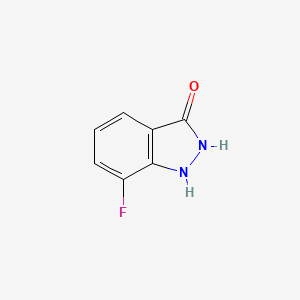
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
